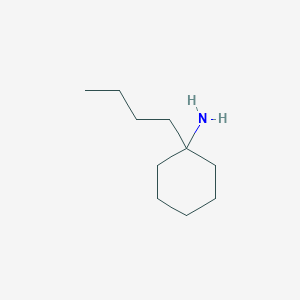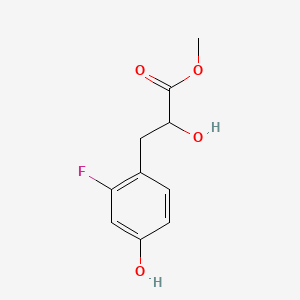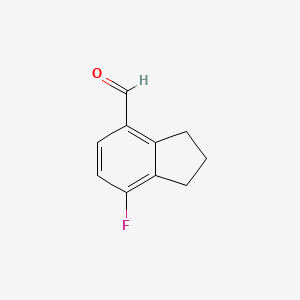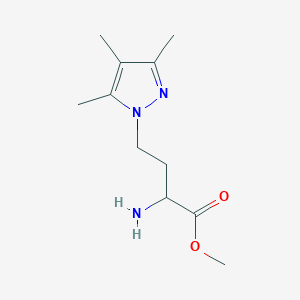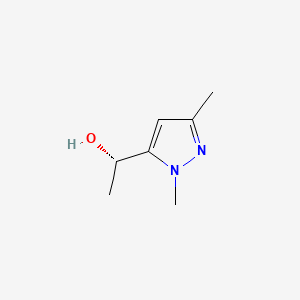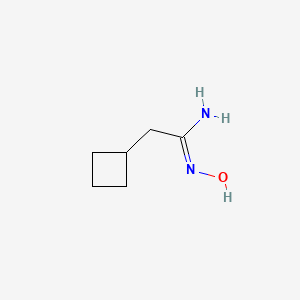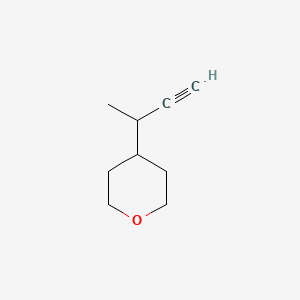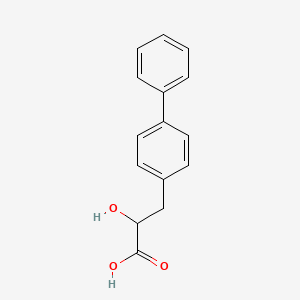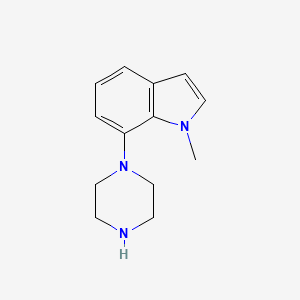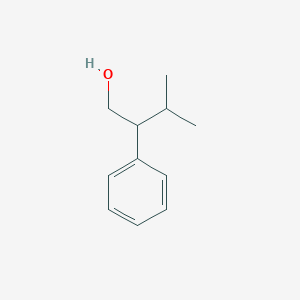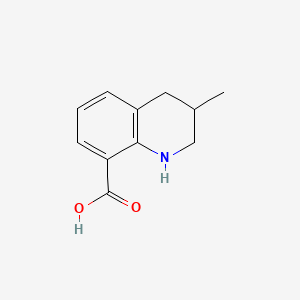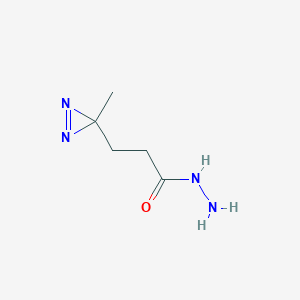
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is a chemical compound known for its high reactivity and utility in various scientific research applications. This compound is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The diazirine ring is known for its ability to form reactive carbene intermediates upon exposure to ultraviolet light, making it a valuable tool in photoaffinity labeling and other photochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-3H-diazirin-3-yl)propanehydrazide typically involves the following steps:
Formation of the Diazirine Ring: The diazirine ring can be synthesized through the reaction of a suitable precursor, such as a diazo compound, with a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Attachment of the Propanehydrazide Moiety: The propanehydrazide group can be introduced through a nucleophilic substitution reaction. This involves reacting the diazirine-containing intermediate with a hydrazine derivative under appropriate conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide undergoes various types of chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring can form reactive carbene intermediates, which can insert into C-H, N-H, and O-H bonds.
Nucleophilic Substitution:
Common Reagents and Conditions
Photochemical Reactions: Ultraviolet light (typically around 360 nm) is used to activate the diazirine ring.
Nucleophilic Substitution: Bases such as triethylamine or sodium hydroxide can be used to facilitate the reaction.
Major Products Formed
Photochemical Reactions: The major products are typically carbene insertion products, where the carbene intermediate has inserted into a nearby bond.
Nucleophilic Substitution: The major products depend on the nucleophile used but generally involve the replacement of the hydrazide group with the nucleophile.
科学研究应用
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide has a wide range of scientific research applications, including:
Photoaffinity Labeling: Used to study protein-ligand interactions by forming covalent bonds with target proteins upon UV light activation.
Crosslinking Studies: Employed in crosslinking experiments to investigate the spatial arrangement of biomolecules.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Medicinal Chemistry: Explored for its potential in drug discovery and development, particularly in the design of photoactivatable drugs.
作用机制
The primary mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanehydrazide involves the formation of reactive carbene intermediates upon exposure to ultraviolet light. These carbenes can insert into various bonds, forming covalent linkages with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can form covalent bonds with target proteins, allowing for the study of protein-ligand interactions.
相似化合物的比较
Similar Compounds
3-(3-methyl-3H-diazirin-3-yl)propanoic acid: Similar in structure but contains a carboxylic acid group instead of a hydrazide group.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group, allowing for additional click chemistry applications.
Uniqueness
3-(3-methyl-3H-diazirin-3-yl)propanehydrazide is unique due to its combination of a diazirine ring and a hydrazide group. This combination allows for both photochemical reactivity and nucleophilic substitution, making it a versatile tool in various scientific research applications.
属性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
3-(3-methyldiazirin-3-yl)propanehydrazide |
InChI |
InChI=1S/C5H10N4O/c1-5(8-9-5)3-2-4(10)7-6/h2-3,6H2,1H3,(H,7,10) |
InChI 键 |
JMXSLHMKNVYBLA-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


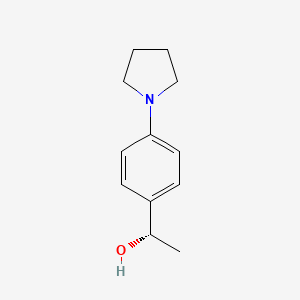
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
